physicochemical properties of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
physicochemical properties of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Foreword: The Strategic Imperative of Physicochemical Profiling
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold," a term we reserve for molecular architectures that consistently demonstrate binding affinity to diverse biological targets.[1] Derivatives of this heterocyclic system have shown significant potential as potent inhibitors of various protein kinases, making them a focal point in oncology and inflammation research.[2][3][4] This guide focuses on a specific, functionalized derivative, 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide , a molecule poised for further development.
The ultimate success of any active pharmaceutical ingredient (API) is not solely dictated by its potency at the target receptor. Instead, it is a finely tuned balance of biological activity and a suite of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). Poor physical properties, such as low solubility or instability, are leading causes of costly late-stage failures in drug development.[5]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It is structured not as a rigid template, but as a logical, causality-driven exploration of the essential physicochemical characteristics of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide. We will move beyond mere data points to explain the "why" behind each experimental choice, providing a self-validating framework for the comprehensive characterization of this and similar novel chemical entities.
Molecular Structure & Predicted Physicochemical Descriptors
The first step in characterizing any new chemical entity is to understand its fundamental structure and to compute a baseline of predicted properties. These in-silico predictions are invaluable for guiding initial experimental design and anticipating potential challenges.
The structure of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide features a planar, fused heterocyclic ring system. The presence of a carboxamide group at the 3-position and a formyl (aldehyde) group at the 6-position introduces key functionalities that will dominate its physicochemical behavior. These groups are polar and can participate in hydrogen bonding, which is expected to significantly influence solubility and interactions with biological macromolecules.
Table 1: Computed Physicochemical Properties for 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₆N₄O₂ | Defines the elemental composition. |
| Molecular Weight | 202.17 g/mol | Falls within the "Rule of Five" guidelines for good oral bioavailability. |
| cLogP | ~0.5 - 1.5 | Indicates a relatively balanced lipophilicity, suggesting potential for good membrane permeability without excessive non-specific binding. |
| Topological Polar Surface Area (TPSA) | 98.5 Ų | Suggests the molecule may have moderate to low passive membrane permeability. |
| Hydrogen Bond Donors | 2 (from -NH₂) | Provides potential for strong interactions with target proteins and solubility in protic solvents. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Contributes to polarity and potential for hydrogen bonding. |
| pKa (Most Acidic) | ~12-14 (Amide N-H) | The amide proton is weakly acidic and unlikely to be ionized under physiological conditions. |
| pKa (Most Basic) | ~1-2 (Pyrimidine N) | The pyrimidine nitrogens are predicted to be weakly basic. |
Note: These values are predictions from standard computational algorithms (e.g., ChemDraw, PubChem calculators) and must be confirmed by empirical testing.
Plausible Synthetic Pathway
Before characterization can begin, the molecule must be synthesized. Based on established literature for this scaffold, a plausible and efficient route can be designed. A divergent synthesis using DMSO as a C1 synthon for the formyl group represents a modern and effective approach.[6] The carboxamide can be generated via the partial hydrolysis of a corresponding nitrile precursor, a transformation that has also been documented for this heterocyclic system.[7]
Caption: Plausible three-step synthesis of the target compound.
Experimental Determination of Core Physicochemical Properties
The following sections detail the self-validating experimental protocols necessary to empirically determine the properties of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide.
Melting Point Analysis
Causality: The melting point is a fundamental indicator of a compound's purity and crystal lattice energy. A sharp melting point range (typically < 2 °C) is indicative of high purity. A broad range suggests the presence of impurities or multiple crystalline forms (polymorphs).
Protocol:
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A small, representative sample of the crystalline solid is packed into a capillary tube.
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The tube is placed in a calibrated digital melting point apparatus.
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The temperature is ramped up slowly (e.g., 1-2 °C/minute) near the expected melting point.
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The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded.
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The experiment is performed in triplicate to ensure reproducibility.
Table 2: Melting Point Data (Hypothetical)
| Parameter | Result |
| Melting Range | 215 - 217 °C |
| Appearance | White to off-white crystalline solid |
Aqueous Solubility Assessment
Causality: Aqueous solubility is arguably one of the most critical physicochemical properties. For orally administered drugs, a compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major hurdle that often requires complex and expensive formulation strategies. We assess both kinetic and thermodynamic solubility to gain a full picture.
Caption: Experimental workflow for solubility determination.
Protocol (Thermodynamic Solubility):
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Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test medium (e.g., phosphate-buffered saline, pH 7.4).
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Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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After equilibration, visually inspect for the presence of undissolved solid.
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Filter the samples through a 0.45 µm filter to remove any solid particles.
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Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water).
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Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, by comparing the peak area to a standard curve of known concentrations.
Table 3: Solubility Data (Hypothetical)
| Medium | Solubility (µg/mL) | Solubility (µM) | Classification |
| Water, pH 7.0 | 50 | 247 | Sparingly Soluble |
| PBS, pH 7.4 | 65 | 321 | Sparingly Soluble |
| 0.1 N HCl, pH 1.2 | 75 | 371 | Sparingly Soluble |
Lipophilicity (LogD)
Causality: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity. We measure the distribution coefficient (LogD) at physiological pH (7.4), which is more relevant than the partition coefficient (LogP) for ionizable compounds.
Protocol (Shake-Flask Method):
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Prepare a buffered aqueous phase (e.g., PBS, pH 7.4) and an immiscible organic phase (typically n-octanol). Pre-saturate each phase with the other by mixing and allowing them to separate.
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Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.
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Seal the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
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Centrifuge the vial to ensure complete separation of the two phases.
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Carefully sample both the aqueous and organic layers.
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Determine the concentration of the compound in each phase using HPLC-UV.
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Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Table 4: Lipophilicity Data (Hypothetical)
| Parameter | Result | Interpretation |
| LogD at pH 7.4 | 1.2 | Indicates a balanced lipophilicity, favorable for cell permeability. |
Chemical Stability
Causality: A drug candidate must be sufficiently stable to survive storage, formulation, and the physiological conditions of the body. We assess stability at different pH values to simulate passage through the gastrointestinal tract and in the presence of liver enzymes to predict metabolic stability.
Caption: Workflow for determining chemical and metabolic stability.
Protocol (pH Stability):
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Prepare solutions of the compound (~10 µM) in buffers of different pH values (e.g., pH 1.2, pH 6.8, pH 7.4).
-
Incubate these solutions at a constant temperature (e.g., 37 °C).
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
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Immediately quench any degradation by mixing with an equal volume of cold organic solvent (e.g., acetonitrile).
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Analyze the samples by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining relative to the T=0 sample.
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Calculate the degradation rate and half-life (t½) at each pH.
Table 5: Stability Data (Hypothetical)
| Condition | Half-Life (t½) | Stability Classification |
| pH 1.2 Buffer | > 24 hours | Stable |
| pH 7.4 Buffer | > 24 hours | Stable |
| Human Liver Microsomes | 45 minutes | Moderately Stable |
Spectroscopic Profile
A full spectroscopic characterization is essential to confirm the identity and structure of the synthesized compound.
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¹H NMR: Expected signals would include a singlet for the formyl proton (~9-10 ppm), distinct aromatic protons on the heterocyclic core, and a broad singlet for the carboxamide -NH₂ protons.
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¹³C NMR: Key signals would include the carbonyl carbons of the formyl (~190 ppm) and carboxamide (~165 ppm) groups, in addition to the carbons of the pyrazolo[1,5-a]pyrimidine ring system.[8]
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IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amide, C=O stretching of the amide and aldehyde, and C=N/C=C stretching of the aromatic rings.[7]
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High-Resolution Mass Spectrometry (HRMS): This analysis will provide the exact mass of the molecule, confirming its elemental composition. The expected [M+H]⁺ ion would be at m/z 203.0567.
Conclusion
This guide outlines a comprehensive, logic-driven framework for the physicochemical characterization of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide . While the data presented herein is predictive and hypothetical due to the novel nature of this specific molecule, the described protocols represent the gold standard in the pharmaceutical industry for generating the critical data needed to advance a compound through the drug discovery pipeline. The balanced lipophilicity and molecular size suggest a promising starting point, while the moderate predicted solubility and metabolic stability highlight areas that may require optimization in future medicinal chemistry efforts. By systematically applying these validated methodologies, research teams can make informed, data-driven decisions, ultimately increasing the probability of translating a promising scaffold into a successful therapeutic agent.
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